

Comparative Safety Analysis of ART0380 (Alnodesertib): A Guide for Researchers

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Compound of Interest

Compound Name: ART0380
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An in-depth review of the safety and tolerability of the novel ATR inhibitor **ART0380** (alnodesertib) in comparison to other agents in its class, supported by available clinical trial data. This guide is intended for researchers, scientists, and drug development professionals.

ART0380 (alnodesertib) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway. By targeting ATR, **ART0380** aims to induce synthetic lethality in cancer cells with specific DDR deficiencies or high levels of replication stress. As with any novel therapeutic, a thorough understanding of its safety profile is paramount. This guide provides a comparative analysis of the safety data for **ART0380** from early-phase clinical trials, juxtaposed with other investigational ATR inhibitors, to offer a comprehensive overview for the scientific community.

Executive Summary of Safety Profile

Clinical data to date indicates that **ART0380**, both as a monotherapy and in combination with chemotherapy, possesses a manageable and predictable safety profile. The most frequently observed treatment-related adverse events (TRAEs) are hematological in nature, which is a known class effect of ATR inhibitors. These toxicities have been described as predictable, manageable, and reversible[1].

In combination with low-dose irinotecan, **ART0380** has demonstrated a favorable safety profile, proving to be well-tolerated and suitable for long-term administration[2]. Similarly, when combined with gemcitabine, the safety profile was as expected, with manageable and reversible hematological toxicities and no signs of off-target effects.

Quantitative Safety Analysis: ART0380 and Comparators

The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of **ART0380** and other ATR inhibitors. Data is presented for both monotherapy and combination therapy settings to provide a comprehensive comparison. All adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Treatment-Related Adverse Events (TRAEs) for **ART0380** (Alnodesertib)

Adverse Event	ART0380 + Irinotecan (STELLA Trial)
Any Grade (%)	
Neutropenia	53
Anemia	41
Fatigue	34
Diarrhea	31
Nausea	28
Vomiting	21
Decreased Appetite	14
Alopecia	12
Hypomagnesemia	10
Abdominal Pain	10
Grade ≥3 (%)	
Neutropenia	45
Anemia	19
Fatigue	2
Diarrhea	2
Nausea	2
Hypomagnesemia	2
Hypokalemia	2
Asthenia	2
Abdominal Pain	2

Data from the Phase 1/2a STELLA trial (NCT04657068) at the recommended Phase 2 dose (RP2D) of 200 mg **ART0380** on days 1-3 and 8-10, and 60 mg/m² irinotecan on days 1 and 8

of a 21-day cycle.

Note: While **ART0380** has been studied as a monotherapy in the STELLA trial (NCT04657068) and the ARTIST trial (NCT05798611), specific quantitative data on adverse events from the monotherapy arms were not publicly available at the time of this review. Qualitative descriptions from these studies indicate a "predictable and manageable safety profile" with "on-target anemia" being "predictable, manageable, and reversible"[1].

Table 2: Treatment-Related Adverse Events (TRAEs) for Comparator ATR Inhibitors

Adverse Event	Elimusertib (Monotherapy)	Ceralasertib (Monotherapy)
Any Grade (%)		
Anemia	65.7 (Grade ≥ 3)	N/A
Neutropenia	47.6 (Grade ≥ 3)	N/A
Grade ≥ 3 (%)		
Anemia	65.7	Hematological (dose-limiting)
Neutropenia	34.3 (Grade 3), 13.3 (Grade 4)	N/A
Thrombocytopenia	N/A	N/A

Data for Elimusertib from a Phase 1b trial (NCT03188965). Data for Ceralasertib from the PATRIOT Phase 1 study (NCT02223923), which reported dose-limiting hematological toxicity with continuous dosing.

Table 3: Grade ≥ 3 TRAEs for Comparator ATR Inhibitors in Combination Therapy

Adverse Event	Elimusertib + FOLFIRI	Ceralasertib + Carboplatin	Ceralasertib + Durvalumab	Ceralasertib + Paclitaxel
Grade ≥ 3 (%)				
Neutropenia	Most common	25	6.7	30
Anemia	N/A	39	35.5	23
Thrombocytopenia	N/A	36	35.5	9
Leukopenia	Most common	N/A	N/A	N/A
Lymphopenia	Most common	N/A	N/A	N/A
Mucositis	Most common	N/A	N/A	N/A
Febrile Neutropenia	DLT	N/A	N/A	N/A

DLT: Dose-Limiting Toxicity. FOLFIRI: Folinic acid, Fluorouracil, Irinotecan.

Experimental Protocols for Safety Assessment

The safety and tolerability of **ART0380** were primarily evaluated in the Phase 1/2a STELLA trial (NCT04657068), an open-label, multi-center study in patients with advanced or metastatic solid tumors.

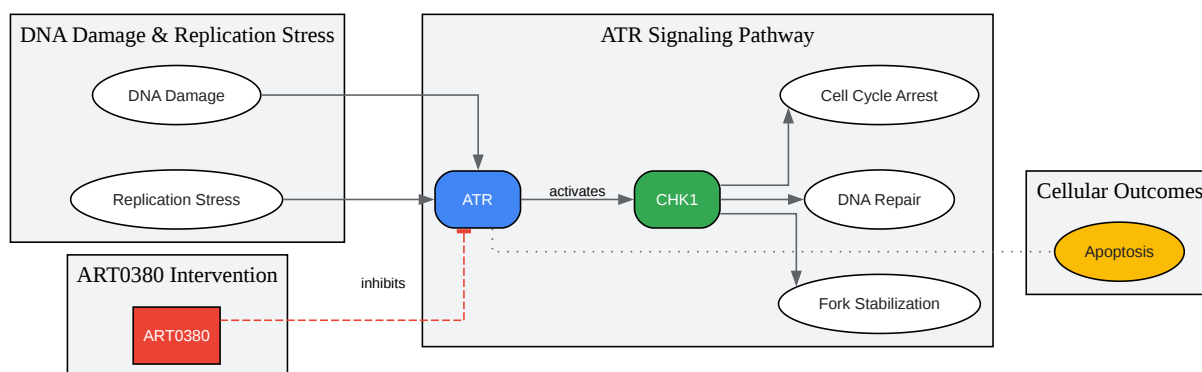
Key aspects of the safety assessment methodology include:

- **Primary Objective:** To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of **ART0380** as a monotherapy and in combination with gemcitabine or irinotecan.
- **Adverse Event Monitoring:** All adverse events (AEs) were recorded from the time of informed consent until 30 days after the last dose of study treatment. AEs were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.

- **Safety Assessments:** Safety monitoring included regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and at specified intervals throughout the study.
- **Dose-Limiting Toxicity (DLT) Evaluation:** In the dose-escalation phase, DLTs were assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD).
- **Data and Safety Monitoring:** An independent Data and Safety Monitoring Board (DSMB) was responsible for periodically reviewing the safety data to ensure the well-being of the study participants.

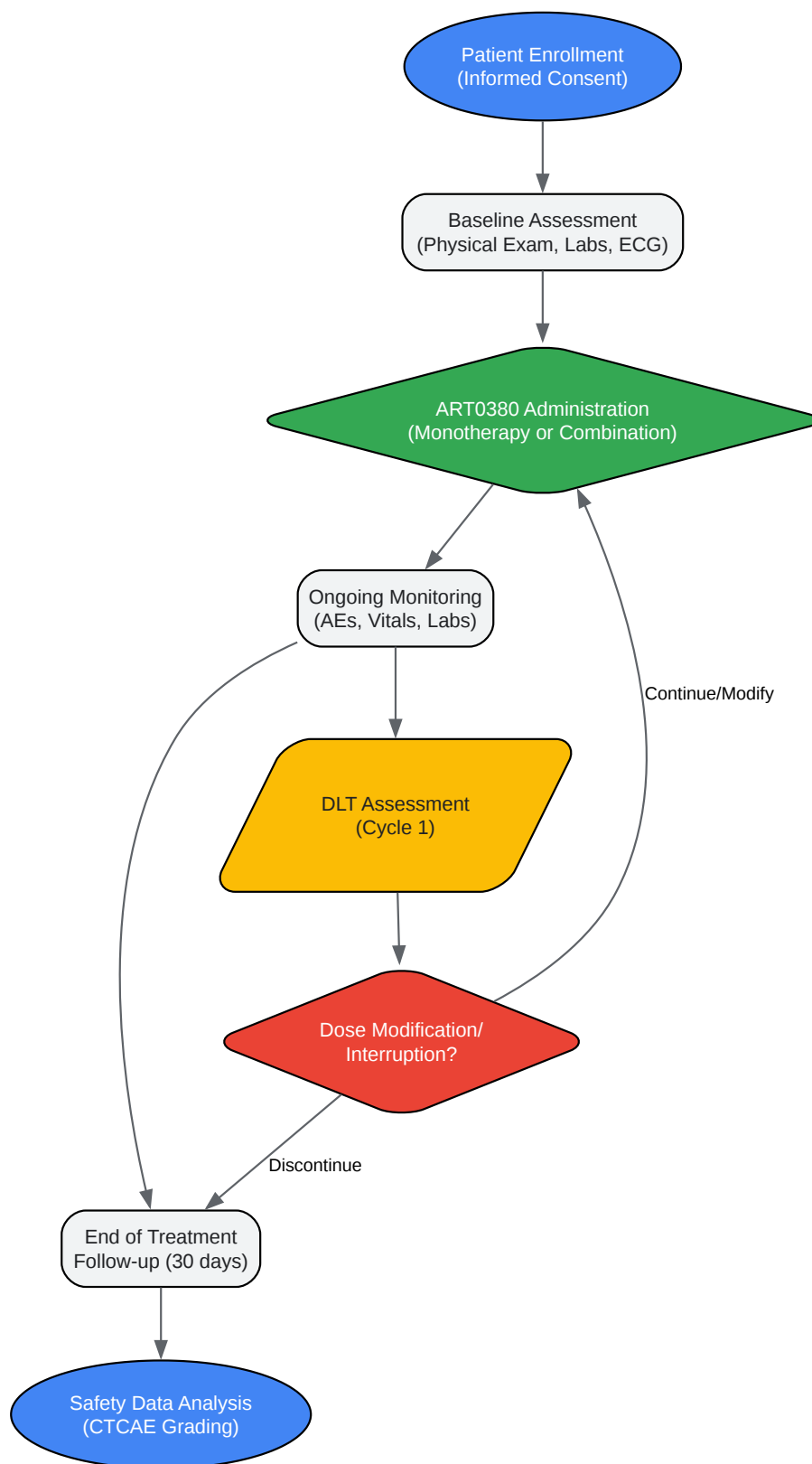
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.



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Caption: Mechanism of action of **ART0380** in the ATR signaling pathway.



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Caption: Clinical trial workflow for safety assessment of **ART0380**.

Discussion and Conclusion

The available data suggests that **ART0380** (alnodesertib) has a safety profile consistent with the ATR inhibitor class, characterized primarily by manageable hematological toxicities. When compared to other ATR inhibitors in development, the types of adverse events observed with **ART0380** are similar. Notably, the combination of **ART0380** with low-dose irinotecan appears to be well-tolerated, which is a promising finding given that combinations of other ATR inhibitors with full-dose chemotherapy have sometimes led to significant myelosuppression and dose-limiting toxicities.

The lack of publicly available, detailed quantitative safety data for **ART0380** monotherapy is a current limitation in providing a complete head-to-head comparison of its intrinsic safety profile against other ATR inhibitors. As more data from ongoing and future clinical trials become available, a more definitive comparative safety assessment will be possible.

In conclusion, the early clinical data for **ART0380** are encouraging from a safety perspective, supporting its continued development as a monotherapy and in combination regimens for the treatment of cancers with specific molecular vulnerabilities. Further investigation is warranted to fully characterize its long-term safety and to identify optimal combination partners and patient populations.

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